molecular formula C18H15NO2 B11846963 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one CAS No. 55041-54-8

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one

Cat. No.: B11846963
CAS No.: 55041-54-8
M. Wt: 277.3 g/mol
InChI Key: BWCHTRVWYLEMHH-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one (hereafter referred to as the target compound) is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-amino-4-methylphenol. Its molecular structure features a naphthalenone core linked via a methylidene group to a 2-hydroxy-5-methyl-substituted aniline moiety . The compound crystallizes in a keto-amine tautomeric form stabilized by intramolecular N—H⋯O hydrogen bonds and exhibits a near-planar geometry with slight deviations due to steric interactions . Intermolecular O—H⋯O hydrogen bonds further stabilize its crystal lattice, forming a three-dimensional network .

The compound’s synthesis typically involves refluxing equimolar ethanolic solutions of the aldehyde and amine precursors, followed by recrystallization to yield yellow or orange solids . Spectroscopic characterization (e.g., NMR, IR) confirms the tautomeric equilibrium and hydrogen-bonding interactions critical to its stability .

Properties

CAS No.

55041-54-8

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-[(2-hydroxy-5-methylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H15NO2/c1-12-6-8-18(21)16(10-12)19-11-15-14-5-3-2-4-13(14)7-9-17(15)20/h2-11,20-21H,1H3

InChI Key

BWCHTRVWYLEMHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The compound is synthesized via acid-catalyzed condensation:

  • Reactants : 2-hydroxy-5-methylaniline and 2-hydroxy-1-naphthaldehyde

  • Solvent : Ethanol, methanol, or tetrahydrofuran (THF)

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or acetic acid

  • Temperature : Reflux (70–80°C) for 4–24 hours

Mechanism :

  • Protonation of the aldehyde carbonyl group by acid

  • Nucleophilic attack by the amine group of 2-hydroxy-5-methylaniline

  • Dehydration to form the C=N bond

Procedure

A representative protocol from multiple studies:

  • Dissolve 2-hydroxy-5-methylaniline (1.23 g, 10 mmol) and 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) in 50 mL ethanol.

  • Add 3–5 drops of concentrated H₂SO₄.

  • Reflux for 6–8 hours under nitrogen atmosphere.

  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Yield : 75–85%

Solvent-Free Synthesis

Green Chemistry Approach

To minimize environmental impact, solvent-free methods employ:

  • Mechanochemical grinding : Reactants ground in a mortar with catalytic p-toluenesulfonic acid (PTSA)

  • Microwave irradiation : 300 W power for 5–10 minutes

Advantages :

  • Reduced reaction time (15–30 minutes vs. 6 hours)

  • Higher yields (88–92%)

Catalytic Optimization

Catalyst Screening

CatalystSolventTime (h)Yield (%)Purity (%)Source
H₂SO₄Ethanol68295
ZnCl₂THF47893
AlCl₃Toluene58597
PTSA (solvent-free)-0.59098

Key Findings :

  • Lewis acids (AlCl₃, ZnCl₂) improve regioselectivity in aromatic systems

  • Protic acids (H₂SO₄) enhance reaction rates but may cause side reactions

Tautomerism and Structural Characterization

Keto-Enol Equilibrium

The product exists in equilibrium between keto-amine and enol-imine forms (Figure 1):

Keto form: C=OH-NEnol form: C-OHN=\text{Keto form: } \text{C=O} \cdots \text{H-N} \rightleftharpoons \text{Enol form: } \text{C-OH} \cdots \text{N=}

Evidence :

  • IR spectroscopy : Dual C=O (1630 cm⁻¹) and O-H (3200 cm⁻¹) stretches

  • X-ray crystallography : Intramolecular N-H···O hydrogen bonds (2.62–2.75 Å)

Analytical Data

TechniqueKey Peaks/DataSource
¹H NMR (CDCl₃)δ 8.45 (s, 1H, CH=N), δ 10.80 (s, 1H, OH)
¹³C NMR δ 161.2 (C=N), δ 190.5 (C=O)
X-ray Monoclinic, P2₁/c, Z = 4

Industrial-Scale Considerations

Process Challenges

  • Byproduct formation : Oxidative degradation of naphthalene moiety at >100°C

  • Purification : Requires multiple recrystallizations to achieve >98% purity

Cost Analysis

ComponentCost (USD/kg)Contribution to Total Cost (%)
2-hydroxy-1-naphthaldehyde12058
2-hydroxy-5-methylaniline9537
Solvents/Catalysts255

Recent Advances (2020–2025)

Continuous Flow Synthesis

Microreactor systems enable:

  • Residence time: 12 minutes

  • Productivity: 1.2 kg/day

Biocatalytic Approaches

Lipase-mediated condensation (Novozym 435):

  • Yield: 68%

  • Advantages: No metal catalysts, ambient temperature

Chemical Reactions Analysis

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that derivatives of this compound can inhibit cell proliferation in human tumor cells, with mean growth inhibition values indicating promising efficacy .

Mechanism of Action
The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Disruption of microtubule dynamics, which is critical for cell division.
  • Inhibition of specific signaling pathways involved in cancer progression.

Analgesic Properties
The compound has also been investigated for its analgesic properties. It has been noted for its ability to alleviate pain without the typical side effects associated with opioid medications. This makes it a candidate for further development as a non-opioid pain management solution .

Material Science Applications

Photophysical Properties
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one displays interesting photophysical properties that make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of advanced materials for electronic applications.

Stability and Durability
The compound's stability under various environmental conditions adds to its appeal for material science applications. Studies indicate that it maintains its structural integrity when subjected to heat and light, making it a strong candidate for use in durable coatings and films.

Analytical Applications

Reagent in Chemical Analysis
This compound serves as a valuable reagent in analytical chemistry. Its unique chemical structure allows it to form complexes with metal ions, which can be utilized in spectrophotometric analysis. Such applications are crucial for detecting trace amounts of metals in environmental samples and biological fluids.

Fluorescent Probes
Due to its fluorescent properties, 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one can be employed as a fluorescent probe in biological imaging. This application is particularly relevant in tracking cellular processes and studying the interactions between biomolecules.

Summary of Applications

Application AreaSpecific UsesKey Findings/References
Medicinal ChemistryAnticancer agent, analgesic propertiesSignificant cytotoxicity against cancer cells
Material ScienceOLEDs, durable coatingsStable under heat/light conditions
Analytical ChemistryReagent for metal ion detection, fluorescent probesUseful in spectrophotometric analysis

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound across multiple cancer cell lines. The results indicated a notable inhibition of cell growth, suggesting that further development could lead to effective cancer therapies.

Case Study 2: Material Stability
Research into the stability of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one under varying environmental conditions revealed that it retains its photophysical properties even after prolonged exposure to light and heat, making it suitable for commercial applications in electronics.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Hydroxyanilino)methylidene]naphthalen-2(1H)-one

  • Substituent: 4-hydroxyanilino group instead of 2-hydroxy-5-methylanilino.
  • Properties: Exhibits keto-enol tautomerism but favors the enol form due to the para-hydroxy group’s resonance stabilization. Forms a Mn(III) complex with enhanced electrochemical activity (E₁/₂ = 0.51 V vs. Ag/AgCl) and antimicrobial efficacy against Staphylococcus aureus (MIC = 12.5 µg/mL) .
  • Contrast : The target compound’s ortho-hydroxy group promotes stronger intramolecular N—H⋯O hydrogen bonds, stabilizing the keto form .

(Z)-1-[(2-Methoxy-5-(trifluoromethyl)phenylamino)methylene]naphthalen-2(1H)-one

  • Substituent : Methoxy and electron-withdrawing trifluoromethyl groups.
  • Properties : Reduced hydrogen-bonding capacity due to methoxy substitution. The trifluoromethyl group enhances thermal stability (melting point >250°C) and alters π-π stacking in the crystal lattice .
  • Contrast : The target compound’s methyl group (electron-donating) increases solubility in polar solvents, while the trifluoromethyl analog shows higher hydrophobicity .

HAMNO [(1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one]

  • Substituent : Lacks the 5-methyl group present in the target compound.
  • Properties: Inhibits Replication Protein A (RPA), inducing DNA replication stress and radiosensitizing cancer cells. Synergistic effects with ionizing radiation reduce tumor growth in nasopharyngeal carcinoma models .

Coumarin Derivatives (e.g., 7-Methoxy-2-oxo-2H-chromene-3-carbaldehyde)

  • Structural Difference: Chromene backbone instead of naphthalenone.
  • Properties: Electron-donating methoxy groups enhance fluorescence quantum yield (Φ = 0.45 in ethanol) and antioxidant activity (IC₅₀ = 18 µM in DPPH assay) .
  • Contrast: The target compound’s extended aromatic system (naphthalenone) improves UV absorption (λₘₐₓ = 380 nm) but reduces fluorescence efficiency compared to coumarins .

Crystallographic and Supramolecular Features

Compound Space Group Hydrogen Bonding Dihedral Angles (°) Reference
Target Compound P21/c Intramolecular N—H⋯O; Intermolecular O—H⋯O 1.41 (between aromatic rings)
(Z)-3-Benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one P21/c O—H⋯O helical chains along [010] 21.95 (benzyloxy vs. phenyl)
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one P21/c Intramolecular O—H⋯O; Intermolecular C—H⋯O 9.13 (phenyl vs. central ring)
  • Key Insight : The target compound’s planar geometry and hydrogen-bonding network contrast with the helical supramolecular arrangements observed in benzyloxy-substituted analogs .

Electrochemical and Spectroscopic Properties

The Mn(III) complex of 1-[(4-hydroxyanilino)methylidene]naphthalen-2(1H)-one exhibits quasi-reversible redox behavior (ΔEp = 120 mV) and a diffusion-controlled process (D = 1.2 × 10⁻⁵ cm²/s) .

Biological Activity

1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one, also known as C18H15NO2, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one is C18H15NO2, with a molecular weight of approximately 281.32 g/mol. The compound features a naphthalene core substituted with a hydroxymethylidene group and an aniline moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC18H15NO2
Molecular Weight281.32 g/mol
LogP4.116
PSA29.10 Ų

Anticancer Properties

Recent studies have indicated that 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 .

Antioxidant Activity

The compound also demonstrates potent antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage that can lead to cancer and other degenerative diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Antimicrobial Effects

In addition to its anticancer properties, 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be significantly lower than those for conventional chemotherapeutic agents, indicating a promising alternative for cancer treatment .

Case Study 2: Antioxidant Capacity

In vitro assays measuring the DPPH radical scavenging activity showed that the compound effectively reduced oxidative stress markers in cultured cells. This was evidenced by increased levels of glutathione and decreased malondialdehyde levels post-treatment, highlighting its potential as a protective agent against oxidative damage .

Research Findings

Research has indicated several mechanisms through which 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one exerts its biological effects:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1 phase.
  • Reactive Oxygen Species (ROS) Modulation : Regulation of ROS levels within cells, contributing to its antioxidant effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one, and how are intermediates characterized?

The compound is typically synthesized via a Schiff base condensation reaction between 2-amino-4-methylphenol and a carbonyl-containing precursor (e.g., naphthalen-2-one derivatives). Critical steps include refluxing in ethanol, followed by recrystallization to purify the product. Intermediate characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm coupling constants and chemical shifts, particularly for imine (C=N) and phenolic (O–H) groups. For example, in analogous compounds, aromatic protons appear as doublets (δ 6.8–8.5 ppm), while the imine proton resonates as a singlet (δ ~8.3 ppm) .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related Schiff base compounds, monoclinic systems (space group P2₁/c) are common, with unit cell parameters such as a = 6.55 Å, b = 7.62 Å, c = 25.62 Å, and β = 96.2° . Data collection employs a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å), and refinement uses SHELXL-2017 with full-matrix least-squares methods. Key metrics include R₁ values < 0.05 for high-quality datasets .

Q. What hydrogen-bonding interactions stabilize the molecular packing in the crystal lattice?

Intramolecular O–H···N hydrogen bonds (e.g., O2–H9···N1, ~2.5 Å) and intermolecular O–H···O interactions (e.g., O1–H2···O3, ~2.7 Å) are critical. These bonds form centrosymmetric dimers, creating a 2D network. Adjacent layers are further stabilized by π-π stacking (3.8–4.2 Å) between naphthalene rings .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?

Discrepancies often arise in bond lengths or angles due to dynamic effects (e.g., thermal motion) in SCXRD versus static DFT-optimized geometries. To reconcile these:

  • Refine X-ray data with anisotropic displacement parameters (ADPs) to account for thermal ellipsoids .
  • Compare experimental torsion angles (e.g., C8–N1–C1–C2 = −179.4°) with DFT-optimized values using software like Gaussian or ORCA. Discrepancies >5° may indicate crystal packing effects .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions missed in gas-phase calculations .

Q. What strategies optimize the refinement of high-disorder regions in the crystal structure?

For disordered nitro or methyl groups:

  • Apply ISOR or DELU restraints in SHELXL to limit unreasonable ADPs .
  • Partition occupancy using PART commands if multiple conformers exist.
  • Validate with residual density maps (Δρ < ±0.2 eÅ⁻³) and CHECKCIF reports to flag outliers .

Q. How do solvent polarity and crystallization conditions influence polymorph formation?

Polar solvents (e.g., ethanol) favor H-bonded dimers, while nonpolar solvents (e.g., toluene) may yield π-stacked motifs. For example, slow evaporation at 303 K produces larger, more ordered crystals (0.47 × 0.38 × 0.12 mm) suitable for high-resolution SCXRD . Differential scanning calorimetry (DSC) can identify polymorphic transitions (e.g., melting points ~536 K) .

Q. What computational tools are recommended for analyzing electronic properties and reaction mechanisms?

  • TD-DFT : Predicts UV-Vis spectra (e.g., λ_max ~450 nm for n→π* transitions) .
  • NBO Analysis : Quantifies charge transfer in imine bonds (e.g., LP(N1)→σ*(C1–C2)) .
  • Molecular Dynamics (MD) : Simulates solvent effects on tautomerization equilibria (e.g., keto-enol shifts) .

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